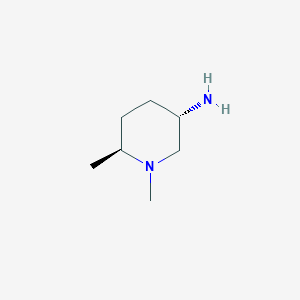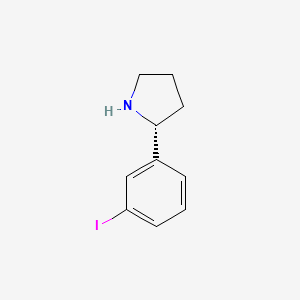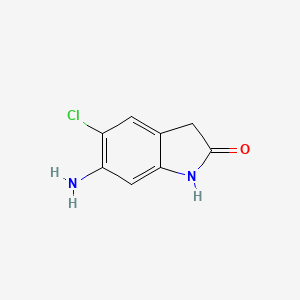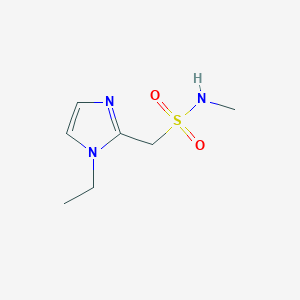
2,3,3'-Trifluoro-4,4'-dimethoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of three fluorine atoms and two methoxy groups attached to the biphenyl structure. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield partially or fully hydrogenated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of methoxy-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms and methoxy groups play a crucial role in its binding affinity and selectivity. For example, the fluorine atoms can form strong hydrogen bonds with amino acid residues in the active site of enzymes, while the methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dichloro-4,4’-dimethoxy-1,1’-biphenyl: Similar structure but with chlorine atoms instead of fluorine.
2,3,3’-Trifluoro-4,4’-dihydroxy-1,1’-biphenyl: Similar structure but with hydroxyl groups instead of methoxy groups.
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-terphenyl: Similar structure but with an additional phenyl ring.
Uniqueness
2,3,3’-Trifluoro-4,4’-dimethoxy-1,1’-biphenyl is unique due to the combination of its trifluoromethyl and dimethoxy substituents. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. The presence of fluorine atoms enhances the compound’s stability and reactivity, while the methoxy groups contribute to its solubility and overall chemical behavior .
Eigenschaften
Molekularformel |
C14H11F3O2 |
|---|---|
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
2,3-difluoro-1-(3-fluoro-4-methoxyphenyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H11F3O2/c1-18-11-5-3-8(7-10(11)15)9-4-6-12(19-2)14(17)13(9)16/h3-7H,1-2H3 |
InChI-Schlüssel |
XUBYZYQNSPOIQE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=C(C(=C(C=C2)OC)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-Amino-1,3,4,10b-tetrahydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B11756180.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)


![[(1R,5R,6S)-3-azabicyclo[3.2.0]heptan-6-yl]methanol hydrochloride](/img/structure/B11756214.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756235.png)


![ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate](/img/structure/B11756243.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11756268.png)
